3-(2-Chlorophenyl)-3-oxopropanoic acid

GABAA receptor allosteric modulation Enaminone SAR Neuropharmacology

3-(2-Chlorophenyl)-3-oxopropanoic acid (CAS 76103-96-3) is a chlorinated β-keto acid derivative of benzenepropanoic acid with the molecular formula C₉H₇ClO₃ and a molecular weight of 198.60 g/mol. It features a 2-chloro substituent on the phenyl ring and a ketone functional group at the 3-position of the propanoic acid chain, yielding a predicted XLogP3 of 1.8 and a topological polar surface area of 54.4 Ų.

Molecular Formula C9H7ClO3
Molecular Weight 198.6 g/mol
CAS No. 76103-96-3
Cat. No. B1354583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)-3-oxopropanoic acid
CAS76103-96-3
Molecular FormulaC9H7ClO3
Molecular Weight198.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CC(=O)O)Cl
InChIInChI=1S/C9H7ClO3/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13)
InChIKeyWQIJVLLYFOYDCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Chlorophenyl)-3-oxopropanoic Acid (CAS 76103-96-3): A Position-Specific Building Block for CNS-Targeted Enaminone Libraries and Pharmaceutical Reference Standards


3-(2-Chlorophenyl)-3-oxopropanoic acid (CAS 76103-96-3) is a chlorinated β-keto acid derivative of benzenepropanoic acid with the molecular formula C₉H₇ClO₃ and a molecular weight of 198.60 g/mol . It features a 2-chloro substituent on the phenyl ring and a ketone functional group at the 3-position of the propanoic acid chain, yielding a predicted XLogP3 of 1.8 and a topological polar surface area of 54.4 Ų . The compound is a key synthetic intermediate in the preparation of enaminone esters and amides that act as allosteric modulators of γ-aminobutyric acid type A (GABAA) receptors via a novel binding site independent of benzodiazepine, GABA, and neuroactive steroid sites [1]. It is also utilized as a fully characterized pharmaceutical reference standard for clopidogrel impurity profiling and analytical method validation [2].

Why the Ortho-Chloro Regioisomer Cannot Be Substituted with Meta-, Para-, or Unsubstituted Analogs in GABAA-Focused Synthesis


The position of the chlorine atom on the phenyl ring of 3-(2-chlorophenyl)-3-oxopropanoic acid is not a trivial structural variation—it directly governs the in vitro potency of downstream enaminone GABAA receptor modulators. In a systematic structure–activity relationship (SAR) study by Hogenkamp et al. (2007), the ethyl enaminone esters derived from the 2-chlorophenyl β-keto acid (2b) exhibited an IC₅₀ of 300 nM in the [³⁵S]TBPS binding assay, whereas the corresponding 3-chlorophenyl (2c) and 4-chlorophenyl (2d) analogs showed IC₅₀ values of 900 nM and 490 nM, respectively [1]. This represents a 3-fold and 1.6-fold loss in potency simply by relocating the chlorine substituent. Furthermore, the unsubstituted parent compound (3-oxo-3-phenylpropanoic acid, CAS 614-20-0) lacks the chlorine atom necessary for this pharmacophoric interaction entirely. For procurement decisions in medicinal chemistry programs targeting the GABAA novel allosteric site, substituting the 2-chloro isomer with a cheaper or more readily available meta- or para-chloro analog would introduce a quantifiable potency penalty that cannot be compensated by downstream synthetic manipulation [1].

Quantitative Differentiation Evidence: 3-(2-Chlorophenyl)-3-oxopropanoic Acid vs. Closest Chloro-Regioisomeric and Chain-Substituted Analogs


Ortho-Chloro Phenyl Substitution Confers a 3-Fold Potency Advantage Over Meta-Chloro in Downstream GABAA Enaminone Modulators

The positional effect of chlorine substitution on the phenyl ring of 3-oxo-3-phenylpropanoic acid derivatives was systematically evaluated by Hogenkamp et al. (2007). Ethyl enaminone esters synthesized from 3-(2-chlorophenyl)-3-oxopropanoic acid (compound 2b series) demonstrated an IC₅₀ of 300 ± 55 nM for inhibition of [³⁵S]TBPS binding to rat brain cortical homogenates. In the same assay under identical conditions, the 3-chlorophenyl regioisomer (2c) showed an IC₅₀ of 900 ± 370 nM, and the 4-chlorophenyl regioisomer (2d) showed an IC₅₀ of 490 ± 84 nM. The endogenous neurosteroid positive control 5α-pregnan-3α-ol-20-one (3α,5α-P) exhibited an IC₅₀ of 50 ± 5 nM [1].

GABAA receptor allosteric modulation Enaminone SAR Neuropharmacology CNS drug discovery

CYP450 Inhibition Fingerprint: Moderate CYP2C19/2B6 Activity with Selectivity Over CYP3A4 and CYP2C9

3-(2-Chlorophenyl)-3-oxopropanoic acid was profiled against a panel of eight human cytochrome P450 isoforms in human liver microsomes (data curated by ChEMBL and Washington State University). The compound exhibited the strongest inhibition against CYP2C19 (IC₅₀ = 4,100 nM using omeprazole as substrate) and CYP2B6 (IC₅₀ = 3,900 nM using bupropion as substrate). In contrast, inhibition of CYP3A4 (IC₅₀ > 25,000 nM, midazolam substrate) and CYP2C9 (IC₅₀ > 50,000 nM, diclofenac substrate) was negligible at pharmacologically relevant concentrations. CYP1A2 inhibition was IC₅₀ = 1,300 nM, CYP2A6 IC₅₀ = 1,000 nM, CYP2C8 IC₅₀ = 16,000 nM, CYP2D6 IC₅₀ = 12,000 nM, and CYP2E1 IC₅₀ = 5,900 nM [1]. This profile suggests a moderate risk of CYP2C19- and CYP2B6-mediated drug-drug interactions with a selectivity window of >6-fold over CYP3A4 and >12-fold over CYP2C9 [1].

Drug metabolism CYP450 inhibition Drug-drug interaction ADMET profiling

Ortho-Chloro Substituent Enables Meldrum's Acid Acylation Route to Enaminone GABAA Modulators with Single-Isomer Amide Products

The Hogenkamp synthetic route specifically employs 2-chlorobenzoyl chloride for acylation of Meldrum's acid to generate the key β-keto ester intermediate (13, tert-butyl ester). This intermediate is then converted via DMFDMA addition to the enaminone (14), followed by 4-chloroaniline substitution to yield the tert-butyl ester 15, which retains in vitro activity (IC₅₀ = 320 nM in [³⁵S]TBPS binding). Critically, the corresponding enaminone amides derived from this 2-chlorophenyl scaffold exist as single Z-isomers by ¹H NMR (stabilized by dual intramolecular H-bonds between aniline NH–amide carbonyl and amide NH–ketone carbonyl), whereas the analogous esters exist as mixtures of Z/E isomers [1]. The single-isomer nature of the amides eliminates the need for isomer separation and ensures batch-to-batch reproducibility in biological assays. Use of 3-chloro or 4-chloro benzoyl chloride starting materials would alter both the potency and the stereochemical outcome [1].

Synthetic methodology Enaminone chemistry Meldrum's acid acylation Stereochemical control

Dual-Use Procurement Value: Simultaneously Serves as a GABAA Building Block and a Regulated Pharmaceutical Impurity Reference Standard

3-(2-Chlorophenyl)-3-oxopropanoic acid occupies a rare dual-market position. It is designated as Clopidogrel Impurity 98 by CATO Research Chemicals (developed under ISO 17034 reference material producer accreditation) and is used as a reference standard for analytical method development, method validation (AMV), and quality control (QC) during synthesis and formulation stages of clopidogrel drug product manufacturing [1]. Additionally, Axios Research supplies it as a fully characterized reference standard of API Methylmalonic acid, compliant with regulatory guidelines and suitable for ANDA and DMF submissions [2]. Commercially, it is available at ≥95% purity (CymitQuimica, Alfa Apex) and ≥98% purity (AKSci, CapotChem) with certificates of analysis including NMR and HPLC data . This dual-use profile is not documented for the meta-chloro (CAS 13422-80-5) or para-chloro (CAS 17589-68-3) regioisomers, which lack a defined pharmaceutical impurity reference standard identity.

Pharmaceutical impurity profiling Reference standards Clopidogrel Quality control

Physicochemical Differentiation: 2-Chloro Substitution Modulates Lipophilicity and Hydrogen Bonding Relative to the Unsubstituted Parent

The 2-chloro substituent on the phenyl ring of 3-(2-chlorophenyl)-3-oxopropanoic acid introduces measurable physicochemical differences compared to the unsubstituted parent compound 3-oxo-3-phenylpropanoic acid (benzoylacetic acid, CAS 614-20-0). The target compound has a predicted XLogP3 of 1.8 (vs. benzoylacetic acid which lacks the chlorine atom and has a lower predicted logP), a topological polar surface area of 54.4 Ų, one hydrogen bond donor (carboxylic acid OH), and three hydrogen bond acceptors (two carbonyl oxygens and one chlorine) . The chlorine atom at the ortho position also introduces steric hindrance that influences the conformational preference of the β-keto acid moiety, which is relevant to its reactivity in Meldrum's acid acylation and subsequent enaminone formation [1]. The compound's molecular weight of 198.60 g/mol and rotatable bond count of 3 place it well within lead-like chemical space (MW < 250, rotatable bonds ≤ 5), making it suitable for fragment-based and lead-oriented synthesis campaigns .

Physicochemical properties Lipophilicity Medicinal chemistry Lead-likeness

High-Value Application Scenarios Where 3-(2-Chlorophenyl)-3-oxopropanoic Acid (CAS 76103-96-3) Delivers Documented Differentiation


GABAA Novel-Site Allosteric Modulator Lead Optimization: Enaminone Amide Library Synthesis

Medicinal chemistry teams pursuing allosteric modulation of GABAA receptors via the novel non-benzodiazepine site should prioritize this building block as the entry point for enaminone amide libraries. The Hogenkamp SAR demonstrates that the 2-chlorophenyl ketone scaffold yields single Z-isomer amide products with potencies as low as IC₅₀ = 7 nM (c-Bu amide 16h) in [³⁵S]TBPS binding [1]. The oral activity of i-Pr amide 16e as an anxiolytic in the mouse light-dark paradigm (1 and 3 mg/kg p.o.) provides a validated translational path [1]. Using meta- or para-chloro regioisomers would introduce a 1.6- to 3-fold potency loss at the screening stage, directly compromising the ability to identify tractable hits.

Clopidogrel Pharmaceutical Development: Impurity Profiling and Analytical Method Validation

For analytical development and QC laboratories supporting clopidogrel drug product manufacturing, this compound serves as Clopidogrel Impurity 98—a certified reference standard produced under ISO 17034 accreditation [2]. It is suitable for HPLC method development, impurity identification, stability-indicating assay validation, and ANDA/DMF regulatory submissions. The compound's full characterization package (NMR, HPLC, COA) ensures traceability to pharmacopeial standards (USP/EP) [3]. Laboratories can consolidate procurement by sourcing a single lot that meets both R&D and QC requirements.

Fragment-Based and Lead-Oriented CNS Library Design

With a molecular weight of 198.60 g/mol, XLogP3 of 1.8, and only 3 rotatable bonds, 3-(2-chlorophenyl)-3-oxopropanoic acid is ideally suited for fragment-based drug discovery (FBDD) and lead-oriented synthesis campaigns targeting CNS disorders . Its β-keto acid functionality provides two orthogonal diversification handles: (1) the carboxylic acid for amide or ester coupling, and (2) the ketone for enaminone condensation with DMFDMA followed by amine substitution. The ortho-chloro substituent contributes a favorable lipophilicity increment for BBB penetration while maintaining lead-like physicochemical space .

CYP450-Mediated Drug-Drug Interaction Risk Assessment for Enaminone Development Candidates

For DMPK teams evaluating enaminone GABAA modulators as preclinical candidates, the CYP450 inhibition profile of the parent 3-(2-chlorophenyl)-3-oxopropanoic acid provides an early assessment of scaffold-related metabolic liability. The moderate inhibition of CYP2C19 (IC₅₀ = 4,100 nM) and CYP2B6 (IC₅₀ = 3,900 nM), combined with negligible inhibition of CYP3A4 (IC₅₀ > 25,000 nM) and CYP2C9 (IC₅₀ > 50,000 nM), indicates a manageable DDI risk profile [4]. This data enables prospective go/no-go decisions before committing to expensive in vivo PK/PD studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Chlorophenyl)-3-oxopropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.